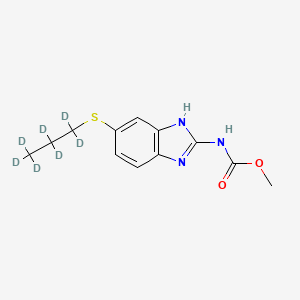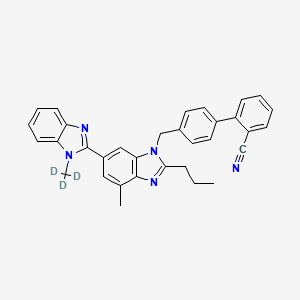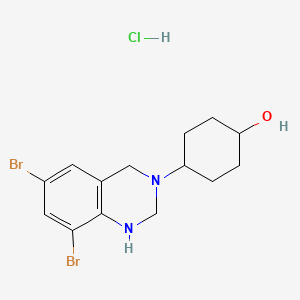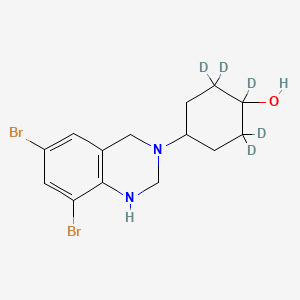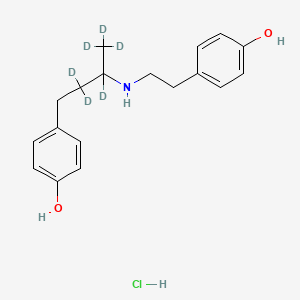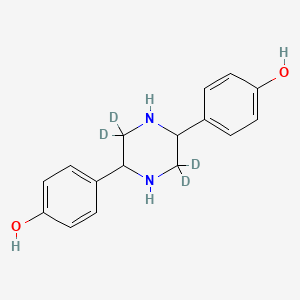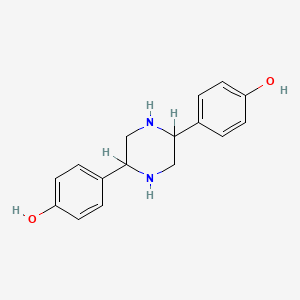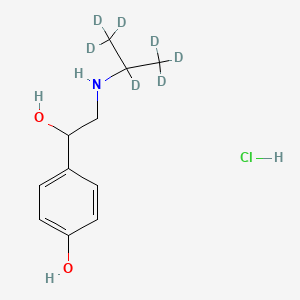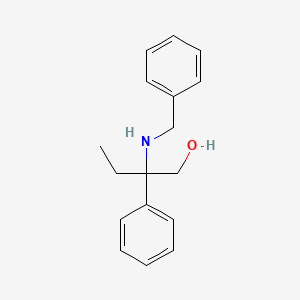![molecular formula C8H12Cl2O B588610 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) CAS No. 157026-65-8](/img/new.no-structure.jpg)
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in synthetic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) involves several steps, typically starting with the formation of the spirocyclic core. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a dichloroethylating agent can yield the desired spiro compound. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Analyse Chemischer Reaktionen
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.
Substitution: Nucleophilic substitution reactions are common, where the dichloroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) finds applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.
Industry: It is used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, inhibiting or modifying the activity of these targets. Pathways involved include those related to signal transduction and metabolic processes, where the compound can act as an inhibitor or modulator.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) can be compared with other spirocyclic compounds such as:
1-Oxaspiro[2.4]heptane: Lacks the dichloroethyl group, resulting in different reactivity and applications.
2-Oxaspiro[3.3]heptane: Contains a different ring structure, leading to variations in chemical properties and uses.
1-Azaspiro[2.4]heptane:
The uniqueness of 1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) lies in its specific functional groups and spirocyclic structure, which confer distinct reactivity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
157026-65-8 |
|---|---|
Molekularformel |
C8H12Cl2O |
Molekulargewicht |
195.083 |
IUPAC-Name |
2-(2,2-dichloroethyl)-1-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C8H12Cl2O/c9-7(10)5-6-8(11-6)3-1-2-4-8/h6-7H,1-5H2 |
InChI-Schlüssel |
ZCRKKZKIXMNGTQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)C(O2)CC(Cl)Cl |
Synonyme |
1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


